molecular formula C17H14N2O B2903539 2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide CAS No. 565420-95-3

2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide

Cat. No. B2903539
CAS RN: 565420-95-3
M. Wt: 262.312
InChI Key: FMDAPNOHAOOBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body.

Advantages and Limitations for Lab Experiments

2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for precise manipulation of the receptor. This compound is also stable and has a long half-life, which allows for prolonged experiments. However, this compound has several limitations. It is relatively expensive and difficult to synthesize, which limits its availability. In addition, this compound has a relatively low potency compared to other adenosine A1 receptor agonists.

Future Directions

There are several future directions for the study of 2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide. One area of research is the potential therapeutic applications of this compound in the treatment of cardiovascular disease, neurodegenerative diseases, and cancer. Another area of research is the development of more potent and selective adenosine A1 receptor agonists. Finally, the development of new synthetic methods for this compound could improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide involves the reaction of 2-cyano-3-(naphthalen-1-yl)prop-2-enamide with cyclopropylamine in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

2-cyano-N-cyclopropyl-3-(naphthalen-1-yl)prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including reducing inflammation, improving cognitive function, and reducing pain. This compound has also been shown to have potential therapeutic applications in the treatment of cardiovascular disease, neurodegenerative diseases, and cancer.

properties

IUPAC Name

2-cyano-N-cyclopropyl-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-11-14(17(20)19-15-8-9-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,10,15H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDAPNOHAOOBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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